molecular formula C4H5N7 B12528762 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine CAS No. 652148-78-2

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine

Cat. No.: B12528762
CAS No.: 652148-78-2
M. Wt: 151.13 g/mol
InChI Key: DJJAGEFOEWFAQE-UHFFFAOYSA-N
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Description

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is a chemical compound characterized by the presence of a pentazole ring attached to a pyrrole ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine typically involves the formation of the pentazole ring followed by its attachment to the pyrrole ring. One common method involves the cyclization of azide precursors under specific conditions to form the pentazole ring. This is followed by a coupling reaction with a pyrrole derivative to yield the final compound. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the stability of the pentazole ring.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance yield and purity. Safety measures are crucial due to the potential instability of the pentazole ring.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The pentazole ring can participate in substitution reactions, where one of its nitrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high energy density materials.

Mechanism of Action

The mechanism of action of 4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The pentazole ring can interact with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Tetrazol-1-yl)-1H-pyrrol-2-amine: Similar structure but with a tetrazole ring instead of a pentazole ring.

    4-(1H-Triazol-1-yl)-1H-pyrrol-2-amine: Contains a triazole ring instead of a pentazole ring.

Uniqueness

4-(1H-Pentazol-1-yl)-1H-pyrrol-2-amine is unique due to the presence of the pentazole ring, which is less common and more reactive compared to tetrazole and triazole rings. This reactivity can lead to unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

652148-78-2

Molecular Formula

C4H5N7

Molecular Weight

151.13 g/mol

IUPAC Name

4-(pentazol-1-yl)-1H-pyrrol-2-amine

InChI

InChI=1S/C4H5N7/c5-4-1-3(2-6-4)11-9-7-8-10-11/h1-2,6H,5H2

InChI Key

DJJAGEFOEWFAQE-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1N2N=NN=N2)N

Origin of Product

United States

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